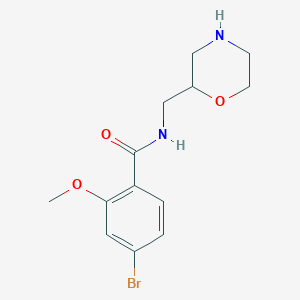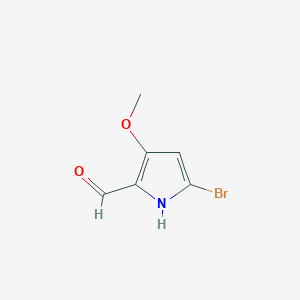
4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as BMB or BMB-4. In
Mécanisme D'action
The mechanism of action of 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and reduce the expression of certain genes involved in cancer progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide. One area of research is the development of new cancer drugs based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with other compounds in the body.
Conclusion:
In conclusion, 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide is a promising compound with potential applications in various fields. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide involves the reaction of 4-bromo-2-methoxybenzoic acid with N-(morpholin-2-ylmethyl)amine in the presence of a suitable coupling agent. This method has been optimized to produce high yields of the desired product with excellent purity.
Applications De Recherche Scientifique
4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-18-12-6-9(14)2-3-11(12)13(17)16-8-10-7-15-4-5-19-10/h2-3,6,10,15H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKJKZKUZVHVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCC2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methoxy-N-(morpholin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)